REACTION_CXSMILES
|
B(O)(O)C1C=CC=C(C(O)=O)C=1.FC(F)(F)S(OC1CCN(C(OC(C)(C)C)=O)CC=1)(=O)=O.C([O:36][C:37]([C:39]1[CH:40]=[C:41]([C:45]2[CH2:46][CH2:47][N:48]([C:51]([O:53][C:54]([CH3:57])([CH3:56])[CH3:55])=[O:52])[CH2:49][CH:50]=2)[CH:42]=[CH:43][CH:44]=1)=[O:38])C>>[C:54]([O:53][C:51]([N:48]1[CH2:47][CH:46]=[C:45]([C:41]2[CH:40]=[C:39]([CH:44]=[CH:43][CH:42]=2)[C:37]([OH:38])=[O:36])[CH2:50][CH2:49]1)=[O:52])([CH3:57])([CH3:55])[CH3:56]
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
B(C1=CC(=CC=C1)C(=O)O)(O)O
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1CCN(CC1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=C(C=CC1)C=1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=C(C=CC1)C=1CCN(CC1)C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |